2-Butoxy-N-(2-methoxybenzyl)aniline
Overview
Description
2-Butoxy-N-(2-methoxybenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular weight of 285.38 and a molecular formula of C18H23NO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H23NO2 . The PubChem CID for this compound is 28308914 . The SMILES representation of this compound is CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OC .Scientific Research Applications
Nonlinear Optical Applications
2-Butoxy-N-(2-methoxybenzyl)aniline has been explored for its potential in nonlinear optical (NLO) applications. Studies have synthesized related compounds like p-(2-Methacryloyloxyethoxy)-N-(4-stilbenzylidene)aniline, showing promise as effective chromophores for second-order NLO applications due to their thermal stability and acceptable glass transition temperatures for NLO device applications (Lee, 1996).
Structural and Vibrational Analysis
The compound has been involved in studies focusing on structural, vibrational, and chemical analysis. For example, research on 4-Methoxy-N-(nitrobenzylidene)-aniline provides insights into molecular geometry, hydrogen bonding interactions, and vibrational frequencies, highlighting its potential in antimicrobial activity and molecular dynamics simulation (Subi et al., 2022).
Photoisomerization Studies
Investigations into the ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline have been conducted, revealing insights into its photochemical behavior and potential applications in photochromic materials (Gao & Wang, 2021).
Development of New N-Heterocyclic Carbenes
Research on related aniline compounds has been directed towards the development of new N-heterocyclic carbenes (NHCs), essential for discovering novel chemical properties and reactivity in various applications (Meiries & Nolan, 2013).
Spectroscopic and Photochromic Studies
Spectroscopic studies of compounds like N-(2-hydroxybenzylidene)aniline, which share structural similarities with this compound, provide valuable information on proton transfer and photochromism, enhancing our understanding of these processes in molecular systems (Lewis & Sandorfy, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butoxy-N-[(2-methoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-4-13-21-18-12-8-6-10-16(18)19-14-15-9-5-7-11-17(15)20-2/h5-12,19H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLGPDRIGOAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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